molecular formula C15H11FN2O2 B1399191 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid CAS No. 1316224-92-6

2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid

Cat. No. B1399191
M. Wt: 270.26 g/mol
InChI Key: KIQTVOOVESWDCP-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid” is a complex organic molecule. It likely contains an indazole core, which is a type of heterocyclic compound . The “2H” in the name suggests that the indazole is in its 2H tautomeric form . The “4-Fluorobenzyl” and “3-carboxylic acid” parts suggest the presence of a fluorine atom on the benzyl group and a carboxylic acid group on the third carbon of the indazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indazole core would likely contribute significantly to the compound’s overall structure . The fluorobenzyl and carboxylic acid groups would also play a role .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the fluorine atom and the carboxylic acid group could make the compound reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the fluorine atom would all play a role .

Scientific Research Applications

Antispermatogenic Agents

A study by Corsi and Palazzo (1976) explored the synthesis of halogenated 1-benzylindazole-3-carboxylic acids, including compounds similar to 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid, for their potential antispermatogenic effects. They found that certain derivatives showed potent activity in inhibiting spermatogenesis and reducing testicular weight (Corsi & Palazzo, 1976).

Cannabimimetic Indazole and Indole Derivatives

Qian et al. (2015) identified four cannabimimetic indazole and indole derivatives, including compounds structurally related to 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid, in illegal psychoactive substances. These compounds were studied for their high affinity for cannabinoid CB1 and CB2 receptors (Qian et al., 2015).

Studies in the Indazole Series

Gale and Wilshire (1973) conducted studies on the reactivity of 1-arylindazole-3-carboxylic acids, closely related to 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid. Their research focused on the ring-opening reactions and decarboxylation behaviors of these compounds, providing insights into their chemical properties and potential applications in synthesis (Gale & Wilshire, 1973).

Metabolism of Illicit Drugs

Takayama et al. (2014) investigated the metabolism of several new illicit drugs, including N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, a compound structurally similar to 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid. This study was critical in understanding the metabolic pathways and potential impacts of these substances (Takayama et al., 2014).

Evaluation of Carboxamide-Type Cannabinoids

Doi et al. (2017) evaluated carboxamide-type synthetic cannabinoids, including compounds structurally related to 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid, for their agonist activities on CB1 and CB2 receptors. This study contributes to the understanding of the pharmacological properties of these substances in forensic cases (Doi et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-14(15(19)20)12-3-1-2-4-13(12)17-18/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQTVOOVESWDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)CC3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Longworth, SD Banister, JBC Mack, M Glass… - Forensic toxicology, 2016 - Springer
Indazole-derived synthetic cannabinoids (SCs) featuring an alkyl substituent at the 1-position and l-valinamide at the 3-carboxamide position (eg, AB-CHMINACA) have been identified …
Number of citations: 39 link.springer.com

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